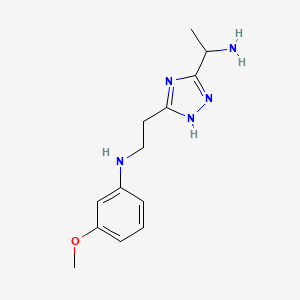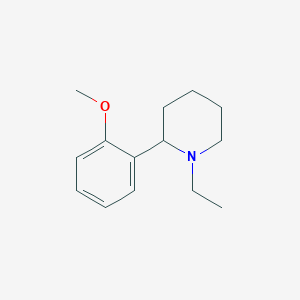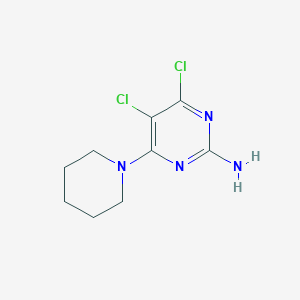
N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline is a complex organic compound that features a triazole ring, an aminoethyl group, and a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, which can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The aminoethyl group is then introduced via a nucleophilic substitution reaction. Finally, the methoxyaniline moiety is attached through a coupling reaction, often facilitated by a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methoxyaniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like nitric acid for nitration reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield imines, while nitration of the methoxyaniline moiety can produce nitro derivatives .
Scientific Research Applications
N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The aminoethyl group can form hydrogen bonds with biological targets, enhancing its binding affinity. The methoxyaniline moiety can participate in π-π interactions with aromatic residues in proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: This compound shares the aminoethyl group and has applications in carbohydrate analysis.
N-(Pyridin-2-yl)amides: These compounds have similar amide linkages and are used in medicinal chemistry.
Fatty Imidazolines: These compounds have similar imidazoline rings and are used as surfactants and corrosion inhibitors.
Uniqueness
N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline is unique due to its combination of a triazole ring, an aminoethyl group, and a methoxyaniline moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19N5O |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-[2-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]ethyl]-3-methoxyaniline |
InChI |
InChI=1S/C13H19N5O/c1-9(14)13-16-12(17-18-13)6-7-15-10-4-3-5-11(8-10)19-2/h3-5,8-9,15H,6-7,14H2,1-2H3,(H,16,17,18) |
InChI Key |
AKVVBPLFQBNCBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NNC(=N1)CCNC2=CC(=CC=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate](/img/structure/B11794353.png)





![3-(6-(4-Chlorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11794399.png)
![(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B11794404.png)
![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11794409.png)



